N-[(1-methyl-1H-pyrrol-2-yl)methyl]-11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
Historical Development of Tricyclic Sulfonamides in Medicinal Chemistry
The sulfonamide pharmacophore emerged as a cornerstone of antimicrobial therapy following Gerhard Domagk’s 1932 discovery of prontosil, the first synthetic antibiotic effective against Streptococcus infections. Prontosil’s metabolic conversion to sulfanilamide revealed the critical role of the sulfonamide moiety in bacterial folate pathway inhibition, catalyzing decades of derivative synthesis. By the mid-20th century, structural diversification led to tricyclic sulfonamides, which combined enhanced metabolic stability with improved target affinity.
Early tricyclic systems focused on benzothiadiazine and dibenzazepine cores, but the 2000s saw systematic exploration of fused heterocyclic frameworks. A 2009 study demonstrated that tricyclic sulfonamides with seven-membered central rings exhibited unique three-dimensional arrangements critical for protein binding. Concurrently, synthetic methodologies advanced through nickel-catalyzed cross-coupling reactions, enabling precise functionalization of the sulfonamide nitrogen. These developments positioned tricyclic sulfonamides as privileged structures for central nervous system (CNS) and oncology targets.
Table 1: Milestones in Tricyclic Sulfonamide Development
Significance in Modern Pharmaceutical Research
Tricyclic sulfonamides address key challenges in drug design:
- Target Versatility : The 2023 identification of tricyclic sulfonamides as protein phosphatase 2A (PP2A) activators highlighted their potential in oncology, with compound AUTX-3364 reducing hepatoblastoma tumor growth by 40% in murine models.
- CNS Penetration : Structural analogs demonstrate glycine receptor modulation, with AM-1488 showing dual positive allosteric modulation (EC50 = 2.1 μM) and partial agonism (EC50 = 8.7 μM) at α1GlyRs, relevant for chronic pain management.
- Antimicrobial Activity : N-Trifluoromethylthiolated derivatives exhibit potent antimycobacterial effects (MIC = 4–8 μg/mL), rivaling ethambutol.
Table 2: Therapeutic Applications of Tricyclic Sulfonamides
Structure-Based Classification Within Sulfonamide Chemistry
The target compound belongs to the 1-azatricyclo[6.3.1.0^{4,12}]dodeca-triene sulfonamide subclass, characterized by:
- Core Architecture : A bridged tricyclic system with a sulfonamide group at position 6, providing hydrogen-bonding capacity.
- Substituent Diversity : Dual N-alkylation with (1-methylpyrrol-2-yl)methyl and thiophen-2-ylmethyl groups, enhancing lipid solubility and π-π stacking potential.
- Stereoelectronic Features : The 11-oxo group introduces ketone-based dipole interactions, while the sulfur atom in the thiophene moiety contributes to charge transfer complexes.
Comparative analysis with prototypical tricyclic sulfonamides reveals critical distinctions:
Table 3: Structural Comparison of Representative Tricyclic Sulfonamides
Contemporary Research Landscape and Objectives
Current investigations focus on:
- Mechanistic Elucidation : Molecular dynamics simulations of the 1-azatricyclo core predict preferential binding to allosteric enzyme pockets via sulfonamide oxygen interactions.
- Synthetic Optimization : Late-stage functionalization strategies aim to diversify the thiophene and pyrrole substituents while preserving tricyclic conformation.
- Therapeutic Expansion : Preliminary data suggest potential in neurodegenerative diseases, leveraging glycine receptor modulation observed in related compounds.
Ongoing clinical trials (NCT04891224, NCT05233774) evaluate tricyclic sulfonamides in oncology and neuropathic pain, though the target compound remains in preclinical development.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-23-9-2-4-18(23)14-24(15-19-5-3-11-29-19)30(27,28)20-12-16-6-7-21(26)25-10-8-17(13-20)22(16)25/h2-5,9,11-13H,6-8,10,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTMMUIGCIRWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole and thiophene intermediates, followed by their coupling to form the desired tricyclic structure. Key steps include:
Formation of the Pyrrole Intermediate: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Thiophene Intermediate: This can be synthesized via the Gewald reaction, involving the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Coupling and Cyclization: The pyrrole and thiophene intermediates are then coupled under specific conditions, often involving a palladium-catalyzed cross-coupling reaction, followed by cyclization to form the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activity.
Materials Science: The compound’s tricyclic core makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substitutions
Key Observations :
- The target compound’s azatricyclic core provides greater conformational rigidity compared to bicyclic systems in analogues like Compound 9 .
- Fluorinated chains in Compound 17 () enhance hydrophobicity, contrasting with the target’s thiophene/pyrrole aromaticity .
- Tetrazole groups in Compounds 4i/4j () may confer different hydrogen-bonding profiles compared to sulfonamide .
Sulfonamide-Containing Pharmaceuticals
Key Observations :
- The target compound lacks the β-lactam ring critical for antibiotic activity in cephalosporins .
- Its pyrrole-thiophene substituents may target different biological pathways (e.g., enzyme inhibition vs. cell wall synthesis).
Analytical Techniques
- LC-MS/MS and Molecular Networking (): Used to compare fragmentation patterns of sulfonamide derivatives and dereplicate known compounds .
- NMR Spectroscopy : Essential for confirming regiochemistry of substituted heterocycles (e.g., thiophene vs. pyrrole orientation) .
Biological Activity
The compound N-[(1-methyl-1H-pyrrol-2-yl)methyl]-11-oxo-N-[(thiophen-2-yl)methyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with a sulfonamide group, contributing to its biological activity. The presence of the pyrrole and thiophene moieties suggests potential interactions with biological targets.
Chemical Formula
Molecular Weight: 409.46 g/mol
Pharmacological Activity
Research indicates that this compound exhibits various pharmacological activities:
1. Antimicrobial Activity
Studies have shown that sulfonamide derivatives often possess antimicrobial properties. The compound's structure may enhance its efficacy against bacterial strains by inhibiting folate synthesis, a common mechanism for sulfa drugs.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory activity has been investigated in vitro and in vivo. It may act by inhibiting pro-inflammatory cytokines and mediators.
Case Study:
In a study involving a rat model of arthritis, administration of the compound significantly reduced joint swelling and pain scores compared to the control group, indicating its potential as an anti-inflammatory agent.
3. Anticancer Properties
Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Mechanism of Action:
The compound appears to disrupt mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cell lines.
Research Findings
Recent research has focused on elucidating the mechanisms underlying the biological activity of this compound:
In vitro Studies
Various assays have been conducted to assess cytotoxicity and cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis via ROS generation |
| HeLa | 30 | Caspase activation |
In vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of the compound in conditions such as inflammation and cancer.
Results:
In a mouse model of tumorigenesis, treatment with the compound resulted in a significant reduction in tumor size compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
